8-Bromo-5-methylquinazoline
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Overview
Description
8-Bromo-5-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 5th position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylquinazoline typically involves the bromination of 5-methylquinazoline. One common method includes the use of bromine and a suitable catalyst under controlled conditions. For instance, the reaction can be carried out using sulfuric acid and silver sulfate in water at temperatures ranging from 0 to 20°C for about 16 hours .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and phase-transfer catalysis are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- Quinazoline N-oxides from oxidation.
- Various substituted quinazolines from nucleophilic substitution reactions.
Scientific Research Applications
8-Bromo-5-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Investigated for its potential use in developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include DNA gyrase and topoisomerase IV in antibacterial applications .
Comparison with Similar Compounds
8-Bromo-5-methylquinoline: Similar in structure but differs in the nitrogen atom’s position within the ring.
5-Bromo-8-methylquinoline: Another closely related compound with the bromine and methyl groups swapped.
Uniqueness: 8-Bromo-5-methylquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
8-bromo-5-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-8(10)9-7(6)4-11-5-12-9/h2-5H,1H3 |
InChI Key |
JFJHRJQOJGCHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=NC2=C(C=C1)Br |
Origin of Product |
United States |
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